Silodosin - 160970-54-7

Silodosin

Catalog Number: EVT-283302
CAS Number: 160970-54-7
Molecular Formula: C25H32F3N3O4
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Silodosin, chemically known as (−)-1-(3-Hydroxypropyl)-5-[(2_R_)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1_H_-indole-7-carboxamide, is a synthetic compound classified as an α1A-adrenergic receptor antagonist. [, ] It is recognized for its high selectivity towards the α1A-adrenergic receptor subtype, exhibiting significantly greater affinity compared to α1B and α1D subtypes. [] This selectivity makes it a subject of interest in scientific research, particularly in urological studies focusing on the lower urinary tract. []

Tamsulosin

Compound Description: Tamsulosin is a selective α1-adrenergic receptor antagonist, primarily targeting the α1A-adrenoreceptor subtype. It is commonly used to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Tamsulosin relaxes smooth muscle in the prostate and bladder neck, improving urine flow. [, , , , , , , , , , , , , , , , , , , , , ]

Silodosin β-D-Glucuronide

Compound Description: Silodosin β-D-glucuronide is a major metabolite of silodosin formed through glucuronidation. []

Relevance: Silodosin β-D-glucuronide is directly related to silodosin as its primary metabolite. Understanding its pharmacokinetic properties is crucial for assessing silodosin's overall metabolism and elimination. []

Naftopidil

Compound Description: Naftopidil is another α1-adrenergic receptor antagonist used for treating LUTS associated with BPH. It exhibits selectivity for both the α1A and α1D-adrenoreceptor subtypes. [, , , , ]

Relevance: Naftopidil serves as a relevant comparator to silodosin due to its use in managing BPH. Research suggests that silodosin might offer advantages in specific areas, such as improving voiding symptoms and reducing post-void residual urine volume compared to naftopidil. [, , , , ]

Alfuzosin

Compound Description: Alfuzosin is an α1-adrenergic receptor antagonist used to treat both BPH and hypertension. It demonstrates a higher selectivity for the α1A-adrenoreceptor subtype compared to α1B, contributing to its effectiveness in relaxing prostatic smooth muscle and improving urine flow. [, , , , ]

Relevance: Alfuzosin, being another α1-adrenergic receptor antagonist for BPH, serves as a comparison point for silodosin. Studies indicate that silodosin might offer comparable efficacy to alfuzosin in improving LUTS. [, , , , ]

Doxazosin

Compound Description: Doxazosin is an α1-adrenergic receptor antagonist used primarily for treating hypertension. It has also been used for managing BPH symptoms due to its smooth muscle relaxant effects. []

Relevance: While not as extensively studied in the context of this research as other compounds like tamsulosin, doxazosin is relevant as another α1-adrenergic receptor antagonist with implications for BPH treatment. []

Tadalafil

Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction and pulmonary arterial hypertension. It enhances the effects of nitric oxide, a vasodilator, in the smooth muscle of the penis, facilitating erections. [, ]

Relevance: While not structurally related to silodosin, tadalafil is often used in conjunction with α1-adrenergic receptor antagonists, including silodosin, to address both BPH/LUTS and co-existing erectile dysfunction. [, ]

Mirabegron

Compound Description: Mirabegron is a β3-adrenergic receptor agonist, approved for treating overactive bladder (OAB). It relaxes the detrusor muscle during bladder filling, increasing bladder capacity and reducing urgency and frequency. []

Relevance: Although structurally unrelated to silodosin, mirabegron is relevant in the context of managing BPH/LUTS, particularly for patients experiencing storage symptoms. It is often considered a potential combination therapy with α1-adrenergic receptor antagonists, including silodosin, to address both obstructive and irritative symptoms effectively. []

Dutasteride

Compound Description: Dutasteride is a 5α-reductase inhibitor used for treating BPH. It blocks the conversion of testosterone to dihydrotestosterone, a hormone contributing to prostate growth. This action helps to shrink the prostate and improve urine flow. []

Relevance: Though structurally dissimilar to silodosin, dutasteride is a common combination therapy for managing BPH/LUTS. Combining silodosin's immediate symptom relief with dutasteride's long-term prostate size reduction offers a comprehensive treatment approach. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers, including bladder cancer. It works by crosslinking DNA, disrupting cell division, and leading to cell death. []

Relevance: Cisplatin’s relevance to silodosin arises from studies investigating the potential of silodosin to enhance the cytotoxic effects of cisplatin in bladder cancer cells. Research suggests that silodosin, by inactivating ELK1 (a protein involved in cancer cell growth and survival), might sensitize bladder cancer cells to cisplatin, making the chemotherapy more effective. []

Gemcitabine

Compound Description: Gemcitabine is an anti-cancer (antineoplastic) chemotherapy drug classified as an antimetabolite. It is used to treat various types of cancer, including bladder cancer. Gemcitabine interferes with DNA synthesis, stopping cancer cell growth. []

Relevance: While both cisplatin and gemcitabine are chemotherapeutic agents used for bladder cancer, research suggests that silodosin specifically enhances the cytotoxic effects of cisplatin but not gemcitabine. This selectivity highlights a potential avenue for improving bladder cancer treatment outcomes by combining silodosin with specific chemotherapy regimens. []

Source and Classification

Silodosin is classified as a selective alpha-1 adrenergic receptor antagonist. Its chemical name is 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indoline-7-carbonitrile. It is marketed under various brand names, with the most notable being Rapaflo. Silodosin was developed to provide relief from urinary symptoms associated with BPH by selectively targeting the alpha-1A receptors predominantly found in the prostate.

Synthesis Analysis

The synthesis of silodosin involves several steps and key intermediates. A notable method includes using 7-cyanoindoline as a starting material. The process typically involves:

  1. Reduction: 7-cyanoindoline is reduced using triethylsilane to form an intermediate.
  2. Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation to yield another compound.
  3. Condensation Reaction: The resulting compound is then reacted under alkaline conditions with another reactant to form a key intermediate.
  4. Hydrolysis: The final step involves hydrolyzing this intermediate under alkaline conditions in the presence of hydrogen peroxide to obtain silodosin.

This method has shown improvements in yield (approximately 43%) compared to traditional methods that yielded about 20% due to their complexity and requirement for chiral separation .

Molecular Structure Analysis

Silodosin features a complex molecular structure characterized by its indoline core fused with various functional groups. The key structural components include:

  • Indoline Ring: A bicyclic structure that forms the backbone of silodosin.
  • Hydroxypropyl Group: Contributes to its solubility and biological activity.
  • Trifluoroethoxy Phenyl Group: Enhances receptor selectivity and potency.

The molecular formula for silodosin is C_20H_28F_3N_3O_3, with a molecular weight of approximately 393.46 g/mol. The structural configuration allows it to effectively bind to the alpha-1A adrenergic receptors .

Chemical Reactions Analysis

Silodosin undergoes various chemical reactions during its synthesis and metabolism:

  1. Reduction Reactions: Utilized in the initial steps of synthesis to convert cyano groups to amines.
  2. Hydrolysis: This reaction transforms nitrile groups into amides or carboxylic acids during synthesis.
  3. Glycosylation: Silodosin can be modified through glycosylation reactions to form glucuronide conjugates, which are important for its metabolic pathways .

These reactions are critical for both the production of silodosin and its metabolic processing within the body.

Mechanism of Action

Silodosin exerts its therapeutic effects by selectively antagonizing the alpha-1A adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to:

  • Smooth Muscle Relaxation: Reduces resistance to urinary flow.
  • Improved Urinary Symptoms: Alleviates symptoms such as urgency, frequency, and nocturia.

The selectivity for alpha-1A receptors minimizes side effects commonly associated with non-selective alpha blockers, such as hypotension .

Physical and Chemical Properties Analysis

Silodosin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard storage conditions but should be protected from light and moisture.

These properties influence its formulation into dosages suitable for oral administration .

Applications

Silodosin's primary application is in treating benign prostatic hyperplasia, where it provides symptomatic relief by improving urinary flow rates and reducing bladder outlet obstruction. Additionally, research into its metabolites, such as silodosin glucuronide, suggests potential applications in understanding drug metabolism and pharmacokinetics .

Properties

CAS Number

160970-54-7

Product Name

Silodosin

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N

SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Solubility

<1 mg/mL

Synonyms

1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide
KMD 3213
KMD-3213
rapaflo
silodosin

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.